REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[NH4+].[CH3:6][C:7]([CH3:16])=[CH:8][CH2:9][O:10][CH:11]=[CH:12][C:13]([CH3:15])=[CH2:14]>C1(C)C(C)=CC=CC=1>[CH3:14][C:13]([CH3:15])=[CH:12][CH2:11][O:10][CH:9]([O:10][CH2:9][CH:8]=[C:7]([CH3:16])[CH3:6])[CH:8]=[C:7]([CH3:16])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCOC=CC(=C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged in a flask
|
Type
|
DISTILLATION
|
Details
|
the xylene was distilled off under reduced pressure (20 mmHg)
|
Type
|
DISTILLATION
|
Details
|
the distillate was collected until the reaction
|
Type
|
CUSTOM
|
Details
|
Re-distilling the so obtained distillate, 5.15 parts of a fraction of a distillate boiling at 46.5°C./0.1 mmHg was obtained
|
Type
|
CUSTOM
|
Details
|
results of IR, NMR, and high resolving power mass spectrum analyses
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCOC(C=C(C)C)OCC=C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |